N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a bromopyridine moiety attached to an acetamide group, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to introduce a bromine atom at the 5-position of the pyridine ring.
Acetylation: The brominated pyridine is then reacted with acetic anhydride or acetyl chloride in the presence of a base to form the corresponding acetamide.
Chlorophenyl Substitution: Finally, the acetamide is reacted with 4-chlorophenylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine and acetamide derivatives.
Industry: The compound can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromopyridine and chlorophenyl groups can interact with various enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(4-bromophenyl)acetamide: This compound has similar structural features but with the positions of the bromine and chlorine atoms reversed.
N-(5-fluoropyridin-2-yl)-2-(4-chlorophenyl)acetamide: This compound has a fluorine atom instead of a bromine atom on the pyridine ring.
N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide: This compound has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide is unique due to the specific combination of bromopyridine and chlorophenyl groups, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-10-3-6-12(16-8-10)17-13(18)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPICFGVFRTZCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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